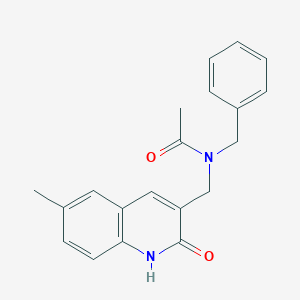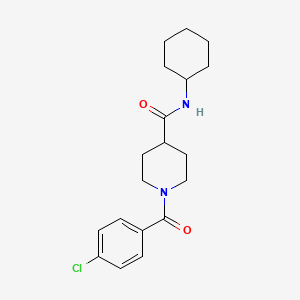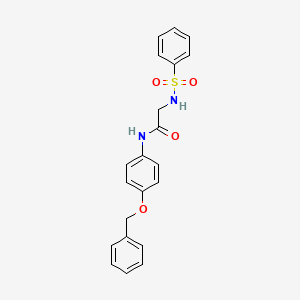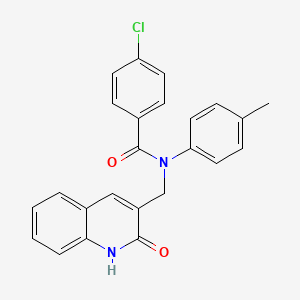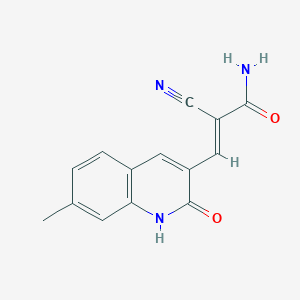
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide, also known as CQA, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic and medicinal properties.
科学的研究の応用
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases (Jia et al., 2018). (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2017).
作用機序
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide's mechanism of action involves the inhibition of oxidative stress and inflammation, which are key factors in the development of various diseases. (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage (Jia et al., 2018). Additionally, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway (Wang et al., 2017).
Biochemical and Physiological Effects
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to have various biochemical and physiological effects, including the reduction of lipid peroxidation, the enhancement of antioxidant enzyme activity, and the inhibition of cell proliferation (Jia et al., 2018). (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes (Wang et al., 2017).
実験室実験の利点と制限
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes (Wang et al., 2017).
将来の方向性
Future research on (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases. Additionally, further studies could investigate the effects of (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide on the gut microbiome and its potential use in the treatment of metabolic disorders, such as obesity and diabetes (Jia et al., 2018).
Conclusion
In conclusion, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide is a synthetic compound that has shown promising potential for therapeutic and medicinal applications. Its mechanism of action involves the inhibition of oxidative stress and inflammation, and it has been studied for its ability to treat various diseases, including cancer and neurodegenerative diseases. While its synthesis method is complex, (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, and future research could focus on its potential use in the treatment of metabolic disorders and other diseases.
合成法
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with malononitrile, followed by the reaction with acryloyl chloride. The final product is obtained through purification and recrystallization (Wang et al., 2017).
特性
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-3-9-5-10(6-11(7-15)13(16)18)14(19)17-12(9)4-8/h2-6H,1H3,(H2,16,18)(H,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAWQRPYGPXNN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
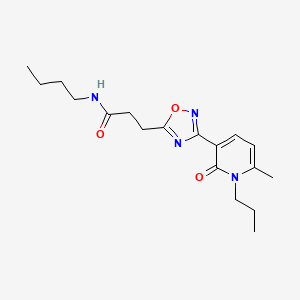
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)

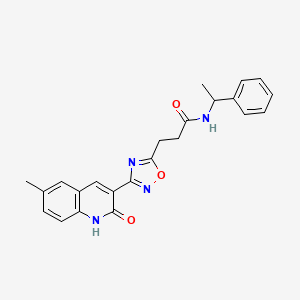
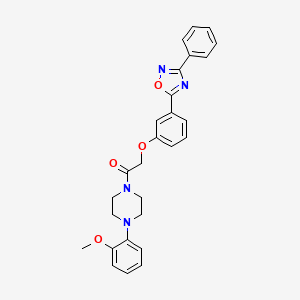
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
